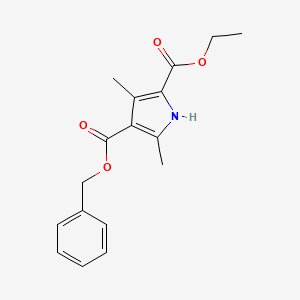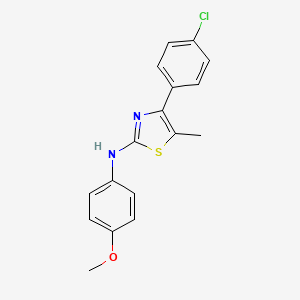![molecular formula C18H26ClN3O2 B5606277 N~3~-[3-(4-chlorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5606277.png)
N~3~-[3-(4-chlorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N3-[3-(4-chlorophenyl)propyl]-N1,N1-dimethyl-1,3-piperidinedicarboxamide is a chemical compound with distinct properties and reactions. The research available focuses primarily on its molecular structure and pharmacological properties.
Synthesis Analysis
The synthesis of N3-[3-(4-chlorophenyl)propyl]-N1,N1-dimethyl-1,3-piperidinedicarboxamide involves complex chemical processes. One relevant study discussed the synthesis of N-aminoalkyl derivatives of 3,4-pyridinedicarboxamides, highlighting various methods and outcomes (Śladowska et al., 1995). Another study focused on synthesizing optically active derivatives of similar compounds, providing insights into the synthesis process and structural aspects of such compounds (Ashimori et al., 1991).
Molecular Structure Analysis
Studies on the molecular interaction of similar compounds with receptors provide insights into the molecular structure. For example, a study on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor used molecular orbital methods to analyze conformational aspects (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of N3-[3-(4-chlorophenyl)propyl]-N1,N1-dimethyl-1,3-piperidinedicarboxamide are complex. Research on similar compounds, such as the study on the synthesis, structure, and properties of piperidinium derivatives, provides insights into the reactivity and interaction of such molecules (Krivokolysko et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility and crystallization, can be inferred from studies on related compounds. For instance, research on the structure of related molecules has helped to understand aspects like conformation and crystallization behavior (Igonin et al., 1993).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial aspects. Studies on the acylation of related compounds, as well as the investigation of their structure-activity relationships, provide valuable information on these aspects. For example, research on the acylation of 2,5-dimethoxycarbonyl[60]fulleropyrrolidine and synthesis of its multifullerene derivatives offers insights into chemical reactivity and bonding characteristics (Zhang et al., 2002).
Future Directions
properties
IUPAC Name |
3-N-[3-(4-chlorophenyl)propyl]-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-21(2)18(24)22-12-4-6-15(13-22)17(23)20-11-3-5-14-7-9-16(19)10-8-14/h7-10,15H,3-6,11-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJBVTWYXXQIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NCCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-3-fluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]imidazo[1,2-a]pyridine-2-carboxamide hydrochloride](/img/structure/B5606198.png)

![N-[(3S*,4R*)-4-isopropyl-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5606222.png)
![N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-2-propyl-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5606230.png)
![N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5606236.png)

![1-(3-chlorophenyl)-4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5606256.png)
![2-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5606270.png)

![methyl 2-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxylate](/img/structure/B5606294.png)
![1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole](/img/structure/B5606297.png)
![6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate](/img/structure/B5606308.png)
![3-(2-fluorophenyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5606313.png)
